5,6-Dimethylxanthenone-4-acetic acid (DMXAA), also known as DMXAA or ASA404, is a synthetic, low molecular weight compound belonging to the flavonoid family. [] It garnered significant interest in scientific research for its potent antitumor activity observed in murine models, particularly its vascular disrupting properties. [, ] DMXAA acts as a murine agonist of the Stimulator of Interferon Genes (STING) pathway, triggering a cascade of immune responses that contribute to its antitumor effects. []
DMXAA undergoes glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) UGT1A9 and UGT2B7, resulting in the formation of DMXAA acyl glucuronide (DMXAA-G). [, , , ] Additionally, DMXAA undergoes 6-methylhydroxylation catalyzed by cytochrome P450 (CYP) isoenzyme CYP1A2, resulting in the formation of 6-hydroxymethyl-5-methylxanthenone-4-acetic acid (6-OH-MXAA). [, , ]
a) Vascular Disrupting Activity: DMXAA selectively targets established tumor vasculature, causing rapid vascular shutdown and hemorrhagic necrosis. [, , ] This effect is attributed to both direct effects on tumor endothelial cells, leading to apoptosis, and indirect effects, such as platelet aggregation and induction of cytokine release, including tumor necrosis factor-α (TNF-α). [, , , , ]
b) Immunomodulatory Activity: DMXAA, as a STING agonist in murine models, activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. [, , , , , ] This immune activation contributes to the antitumor effects of DMXAA by promoting antitumor immune responses. [, , , ]
a) Cancer Research: DMXAA was extensively studied in preclinical murine models for various cancer types, including lung cancer, colon cancer, mesothelioma, and cervical cancer. [, , , , , , , , , ] These studies demonstrated its potent antitumor activity, particularly in combination with chemotherapy or immunotherapy. [, , , , , , ]
b) Immunological Research: DMXAA, as a murine STING agonist, has been employed in research exploring the role of the STING pathway in innate immunity and antitumor immunity. [, , , , ] These studies elucidated the mechanisms by which DMXAA activates immune responses and contributes to its antitumor effects. [, , ]
c) Vascular Biology Research: The vascular disrupting properties of DMXAA have been investigated in research focusing on tumor vasculature and angiogenesis. [, , ] These studies examined the effects of DMXAA on tumor blood flow, endothelial cell function, and the induction of cytokines involved in vascular disruption. [, , ]
d) Drug Metabolism and Pharmacokinetic Research: The metabolism and pharmacokinetic properties of DMXAA have been investigated using both in vitro and in vivo models. [, , , , , , ] These studies provided insights into the metabolic pathways, species differences, and factors influencing its elimination. [, , , , , , ]
a) Development of Human STING Agonists: Identifying or designing novel compounds that effectively activate human STING remains a crucial area of research. [, ] These agonists could potentially replicate the antitumor effects observed with DMXAA in murine models and hold therapeutic promise for human cancers. [, ]
b) Elucidation of DMXAA's Full Mechanism of Action: Further research is needed to fully understand the complex interplay of DMXAA's vascular disrupting and immunomodulatory activities, including the identification of its specific molecular targets. [] This understanding could pave the way for the development of more targeted and effective therapies.
d) Investigation of Species-Specific Effects: The significant differences in DMXAA's activity between murine and human systems underscore the importance of considering species-specific effects in preclinical research. [] Future studies should prioritize the use of appropriate animal models and validate findings in human systems to enhance the translational relevance of research findings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2